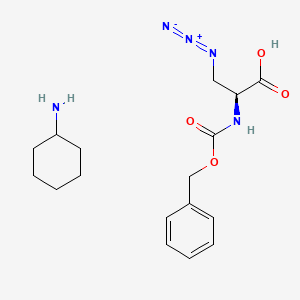

Cbz-aza-oh cha

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-3-azido-2-(phenylmethoxycarbonylamino)propanoic acid;cyclohexanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O4.C6H13N/c12-15-13-6-9(10(16)17)14-11(18)19-7-8-4-2-1-3-5-8;7-6-4-2-1-3-5-6/h1-5,9H,6-7H2,(H,14,18)(H,16,17);6H,1-5,7H2/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTXRYGCLVWSMI-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=CC=C(C=C1)COC(=O)NC(CN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1=CC=C(C=C1)COC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Conformational Characterization of Aza Amino Acid Mimetics

Conformational Dynamics of Aza-Peptides: Flexibility and Beta-Turn Propensity

A defining characteristic of aza-peptides is their pronounced tendency to adopt β-turn conformations. mdpi.comacs.orgnih.gov This conformational preference is largely driven by the repulsion between the lone pairs of electrons on the adjacent hydrazide nitrogen atoms. mdpi.com The substitution restricts the available conformational space, bending the peptide at the aza-residue and steering it away from a linear geometry. nih.gov Spectroscopic, crystallographic, and computational studies have consistently confirmed the prevalence of these turn structures. nih.govnih.gov

The introduction of two consecutive aza-amino acids can induce stable, hydrogen-bonded β-turn structures, a stabilization effect that is enhanced by the presence of side chains. rsc.org In longer sequences, this can lead to repeated β-turns that may interconvert with helical structures, mimicking a 3₁₀ helix. rsc.org

The replacement of the chiral α-carbon with a nitrogen atom results in an achiral center at that specific residue. kirj.eenih.gov This loss of inherent chirality is a significant feature of aza-peptides. However, studies have also described a phenomenon known as "adaptive chirality" at the Nα atom, which can influence the stability of the resulting secondary structure. nih.govnih.gov This adaptability allows the residue to conform in a way that can be either disruptive or stabilizing depending on the context of the surrounding peptide sequence.

The introduction of an aza-residue modifies the hydrogen-bonding potential of the peptide backbone. kirj.eeresearchgate.net An aza-amino acid creates one face with enhanced hydrogen-bonding properties and another with diminished capacity. nih.govresearchgate.net

A particularly noteworthy feature is the formation of an unconventional Namide···H-Namide hydrogen bond, which has been shown to stabilize aza-peptide β-turns. mdpi.comnih.govacs.org Experimental and theoretical studies have confirmed that this interaction provides a stabilization energy of 1–3 kcal·mol⁻¹ and helps enforce specific amide bond conformations. nih.govacs.org This type of hydrogen bond can contribute to the stability of even short aza-peptides that are unable to form complete β-turns. nih.govacs.org Furthermore, certain side chains, like that of aza-asparagine (AzAsn), can participate in hydrogen bonding; the carboxamide side-chain of AzAsn can act as a proton donor, interacting with the carbonyl group of the preceding residue. capes.gov.br

The strong propensity of aza-amino acids to induce turns means they can be disruptive to other secondary structures, particularly β-sheets and β-hairpins. kirj.eemdpi.com Studies using Nuclear Magnetic Resonance (NMR) spectroscopy on β-hairpin model peptides found that substituting a valine residue with either aza-valine or aza-glycine destabilized the β-hairpin structure. nih.govresearchgate.net

The degree of disruption can depend on the specific aza-amino acid side chain. For instance, aza-valine was found to be more detrimental to β-hairpin stability than aza-glycine. mdpi.comnih.gov While disruptive to β-sheets, aza-amino acid incorporation has been used to stabilize other structures, such as the triple helical form of collagen. mdpi.comnih.gov

Table 1: Effect of Aza-Amino Acid Substitution on Peptide Secondary Structure

| Structural Element | Effect of Aza-Substitution | Key Findings | References |

|---|---|---|---|

| β-Turn | Induction / Stabilization | Aza-residues act as strong β-turn inducers due to lone-pair repulsion and conformational restriction. | mdpi.comacs.orgnih.govnih.gov |

| β-Sheet / β-Hairpin | Disruption / Destabilization | The inherent turn propensity of aza-residues disrupts the extended conformation required for stable β-sheets. | kirj.eemdpi.comnih.govresearchgate.net |

| Helix (e.g., 3₁₀, Collagen) | Stabilization | Sequential aza-residues can induce repeated β-turns that mimic helical structures. Aza-proline can mimic L-proline in collagen triple helices. | mdpi.comrsc.org |

Advanced Spectroscopic and Computational Methodologies for Structure Elucidation

A combination of advanced spectroscopic and computational techniques is essential for the detailed structural analysis of aza-amino acid mimetics. nih.gov These methods provide complementary information on the three-dimensional conformation and electronic structure of aza-peptides. purdue.edu

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for examining the conformational stability of aza-peptides in solution, such as quantifying the disruption of β-hairpins. nih.govresearchgate.net Other experimental techniques, including X-ray crystallography and infrared (IR) and Raman spectroscopy, have been used to confirm the solid-state conformations and vibrational properties of these molecules. capes.gov.brnih.govnih.govnih.gov

Computational Methods: Quantum-chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences of aza-peptides. mdpi.com Methods like B3LYP and B3LYP-D3 are used to model the structures, account for dispersion forces, and analyze the effects of side chains and solvation on conformational behavior. mdpi.com The synergistic use of high-level computational modeling with high-resolution molecular spectroscopy provides a robust approach for elucidating molecular structure and dynamics. nih.gov This combined "complex tool" allows for the precise assignment of vibrational bands and the determination of dihedral angles, offering a valuable alternative when single-crystal X-ray diffraction is not feasible. nih.gov

Structure-Activity Relationship (SAR) Analysis: Structural Determinants of Biological Function

The unique structural constraints imposed by aza-amino acids make them valuable tools for structure-activity relationship (SAR) studies and for enhancing the pharmacological properties of peptides. mdpi.com By modifying the peptide backbone, aza-substitutions can improve metabolic stability, receptor selectivity, and biological potency. kirj.eenih.govacs.org

A key strategy in SAR studies is aza-scanning , which involves the systematic replacement of each amino acid in a peptide sequence with its aza-analogue to probe the conformational requirements for biological activity. acs.orgacs.org This approach has been successfully applied to several biologically active peptides. For example, an aza-scan of a potent PKB/Akt inhibitor helped to elucidate important structural determinants for its activity. acs.org

The introduction of an aza-amino acid can dramatically alter biological function. In enzyme kinetics, substituting an aza-residue at the P1 position can convert a substrate into a potent inhibitor. mdpi.com Aza-peptide aldehydes and ketones have been developed as a novel class of reversible and selective inhibitors for proteases like caspases and the proteasome. nih.govnih.gov

Table 2: Examples of Aza-Peptide Structure-Activity Relationship (SAR) Studies

| Parent Peptide / Target | Aza-Modification | Resulting Biological Effect | References |

|---|---|---|---|

| Growth Hormone Releasing Peptide-6 (GHRP-6) | Substitution with aza-phenylalanine (azaPhe) | Induced a β-turn conformation that led to a 1000-fold improvement in selectivity for the CD36 receptor. | acs.org |

| Melanocortin Receptor Agonist (Ac-His-d-Phe-Arg-Trp-NH₂) | Aza-scan at different positions | Receptor recognition was highly sensitive to modifications at the d-Phe and Arg residues, but tolerant of substitution at the Trp residue. | acs.org |

| Penetratin (Cell-Penetrating Peptide) | Substitution of Trp with aza-glycine (azaGly) | Positional effects were critical: azaGly at position 56 increased cellular uptake, while at position 48 it dramatically reduced internalization. | nih.gov |

| Enzyme Substrates | Aza-amino acid at the P1 cleavage site | Converted the substrate into an enzyme inhibitor. | mdpi.com |

These examples underscore how the defined conformational impact of aza-amino acids can be leveraged to fine-tune the interaction of a peptide with its biological target, leading to improved therapeutic candidates. mdpi.comacs.org

Biological Activity and Molecular Mechanisms of Aza Amino Acid Derivatives

Enzymatic Inhibition Profiles of Aza-Amino Acid Containing Compounds

Aza-amino acid containing compounds have been investigated for their potential to inhibit a variety of enzymes, leveraging their altered structural and chemical properties to interfere with enzymatic function nih.gov. Their incorporation into peptide sequences can lead to peptidomimetics with enhanced stability and modified interactions with enzyme active sites nih.govnih.gov.

Protease Inhibition: Specificity and Mechanism

Aza-peptides have emerged as promising protease inhibitors due to their increased resistance to proteolytic cleavage and their ability to incorporate reactive functional groups or "warheads" that interact with the enzyme's active site. The aza-substitution can influence the conformation of the peptide chain, potentially favoring structures that are better suited for binding to the target protease nih.govnih.gov.

The mechanism of protease inhibition by aza-peptides can vary depending on the specific aza-amino acid and the nature of the protease. For cysteine proteases, aza-peptide esters have been shown to act as inactivators, likely through carbamoylation of the enzyme's active site cysteine residue. This covalent modification leads to highly stable enzyme-inhibitor complexes that are resistant to reactivation.

Aza-peptide derivatives have been evaluated as inhibitors of cysteine proteases, including cathepsin B. Studies have shown that certain aza-peptide esters can inactivate cathepsin B, with the rate of inactivation influenced by factors such as the leaving group's hydrophobicity and electronegativity. For example, ester derivatives of alpha-azaglycine were found to inactivate cathepsin B. The inactivation involves a specific interaction with the enzyme's active site, as demonstrated by the lack of inactivation of other cysteine proteinases with different substrate specificities, such as cathepsin C, by certain aza-peptide esters. While specific data for Cbz-aza-oh cha's interaction with Cathepsin B is not provided in the sources, the general class of aza-analogs demonstrates potential for inhibiting this enzyme.

Other aza-analogs, such as 3-cyano-3-aza-β-amino acid derivatives, have also been investigated as inhibitors of human cysteine cathepsins, including cathepsin B, S, L, and K. These compounds exhibited slow-binding behavior and potent inhibitory effects, particularly against cathepsin K. The binding affinity was influenced by the presence of bulky aromatic moieties.

A significant advantage of incorporating aza-amino acids into peptide sequences is the resulting enhancement in resistance to enzymatic hydrolysis compared to natural peptide bonds nih.govnih.govnih.govnih.gov. The replacement of the alpha-carbon with a nitrogen atom in the peptide backbone creates a semicarbazide (B1199961) bond (-NH-NR-C(O)-) which is generally more stable to proteolytic cleavage than the native amide bond (-NH-CHR-C(O)-) nih.govnih.gov. This increased metabolic stability makes aza-peptides attractive candidates for the development of therapeutics with potentially longer in vivo half-lives nih.govnih.govnih.gov. Studies have demonstrated that aza-peptide substitutions can lead to a decrease in protease degradation.

Applications of Aza Amino Acid Derivatives in Chemical Biology Research

Aza-Amino Acid Scanning as a Tool for Structure-Activity Relationship Studies

Aza-amino acid scanning is a systematic approach used to investigate the relationship between the structure of a peptide or peptidomimetic and its biological activity (SAR) nih.govuni-freiburg.denewdrugapprovals.org. This technique involves the strategic replacement of natural amino acids within a peptide sequence with their aza-amino acid counterparts nih.govnih.gov. The substitution of the α-carbon with a nitrogen atom alters the local backbone conformation, particularly favoring β-turn structures nih.govguidetopharmacology.orgmdpi.com. By observing the changes in biological activity upon aza-substitution at different positions, researchers can gain insights into the conformational requirements for activity and the importance of specific residues nih.govnih.govnih.govnih.govwdlubellgroup.com.

This scanning approach complements traditional SAR methods like alanine (B10760859) scanning and enantiomeric scanning, providing a unique way to probe the impact of backbone modifications on peptide properties uni-freiburg.denewdrugapprovals.org.

Identification of Biologically Active Conformers in Peptide Analogues

The inherent propensity of azapeptides to adopt β-turn conformations makes aza-amino acid scanning particularly useful for identifying biologically active conformers in peptide analogues nih.govguidetopharmacology.orgwdlubellgroup.comnih.govdbaasp.org. Many biologically active peptides exert their effects by binding to receptors or enzymes in a specific, folded conformation, often involving turns guidetopharmacology.org. By introducing aza-amino acids at different positions, researchers can stabilize or destabilize specific turn structures and correlate these conformational changes with observed biological activity nih.govnih.govnih.govacs.org.

Experimental techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the conformational preferences of azapeptides and validate the role of aza-substitution in inducing turn structures guidetopharmacology.orgnih.govacs.org. For example, studies have shown that the introduction of sequential aza-glycine or aza-amino acids with side chains can induce repeated β-turns and even helical conformations in peptides nih.gov.

Systematic Exploration of Receptor-Ligand Interactions

Aza-amino acid scanning provides a systematic method for exploring receptor-ligand interactions by modifying the conformation and electronic properties of peptide ligands nih.govmdpi.com. The altered backbone of azapeptides can influence binding affinity and selectivity for target receptors guidetopharmacology.orgwdlubellgroup.com. By synthesizing a library of aza-analogs with substitutions at different positions, researchers can map the critical residues and conformational features required for optimal binding to a specific receptor nih.govnih.govnih.govmdpi.com.

Studies have utilized aza-scanning to investigate interactions with various receptors, including melanocortin receptors, growth hormone secretagogue receptor (GHRP-6 receptor), human calcitonin gene-related peptide (hCGRP) receptor, integrin receptors (αvβ3, αvβ5, and α5β1), and opioid receptors nih.govnih.govnih.govmdpi.comvulcanchem.com. These studies help in understanding the structural basis of ligand-receptor recognition and can guide the design of more potent and selective ligands. For instance, an aza-amino acid scan of hCGRP antagonist peptides was performed to examine the relationship between turn secondary structure and biological activity nih.govnih.gov.

Design Principles for Conformationally Rigidified Peptidomimetics

Aza-amino acids are key building blocks in the design of conformationally rigidified peptidomimetics nih.govnih.govdbaasp.org. The replacement of the α-carbon with a nitrogen atom removes a chiral center (except for aza-glycine) and introduces a semicarbazide (B1199961) moiety into the peptide backbone nih.govguidetopharmacology.orgdbaasp.org. The electronic effects, particularly the lone-pair repulsion between adjacent nitrogen atoms and the planar nature of the urea-like bond formed by the aza-amino acid, restrict the conformational flexibility of the peptide chain nih.govguidetopharmacology.orgmdpi.comwdlubellgroup.com. This restriction often leads to a higher propensity for adopting specific secondary structures, such as β-turns and helical conformations nih.govguidetopharmacology.orgresearchgate.netnih.govdbaasp.orgfishersci.canih.gov.

Development of Chemical Probes and Enzyme Inhibitors for Mechanistic Biology

Aza-amino acid derivatives have proven valuable in the development of chemical probes and enzyme inhibitors, offering advantages such as increased stability and modified reactivity nih.govguidetopharmacology.orgresearchgate.netnih.govnih.gov. The altered electronic environment around the aza-amino acid residue can influence the reactivity of nearby functional groups, making azapeptides suitable for designing targeted covalent inhibitors or activity-based probes nih.gov.

Azapeptides have been successfully developed as inhibitors for various classes of enzymes, including proteases, tyrosine kinases, and histone deacetylases (HDACs) nih.govguidetopharmacology.orgresearchgate.netnih.govacs.orgfishersci.canih.govresearchgate.netchemimpex.com. For instance, aza-peptide aldehydes and ketones have been designed as novel and selective protease inhibitors nih.gov. Research has also demonstrated the development of aza-SAHA derivatives as selective chemical probes for Histone Deacetylase 10 (HDAC10), showing how a single atom replacement can transform an unselective inhibitor into a highly selective probe chemimpex.com. These probes are essential tools for studying enzyme mechanisms, identifying enzyme targets, and validating biological pathways guidetopharmacology.orgnih.govchemimpex.com.

The incorporation of an aza-amino acid at the P1 position of a peptide substrate can, in some cases, convert the substrate into an enzyme inhibitor nih.gov. This highlights the significant impact of the aza-substitution on the interaction with the enzyme active site nih.gov.

Strategic Use of Aza-Analogs to Enhance Metabolic Stability in Research Tools

One of the significant limitations of using natural peptides as research tools or therapeutic agents is their susceptibility to rapid enzymatic degradation by proteases nih.govguidetopharmacology.orgresearchgate.netbioregistry.io. This poor metabolic stability often leads to short in vivo half-lives, limiting their utility nih.govguidetopharmacology.orgnih.govepa.gov. Aza-amino acid substitution offers a strategic approach to enhance the metabolic stability of peptides and peptidomimetics nih.govguidetopharmacology.orgplos.orgresearchgate.netnih.govnih.govdbaasp.orgfishersci.caresearchgate.netbioregistry.ionih.govepa.govsemanticscholar.org.

The replacement of the α-carbon with a nitrogen atom in the peptide backbone creates a modified amide bond (a semicarbazide linkage) that is generally more resistant to proteolytic cleavage compared to natural amide bonds nih.govguidetopharmacology.orgplos.orgnih.govsemanticscholar.org. This increased resistance to enzymatic degradation prolongs the half-life of azapeptides in biological matrices, making them more suitable for applications requiring greater stability, such as in vivo studies or the development of research tools and potential therapeutic leads guidetopharmacology.orgresearchgate.netnih.govdbaasp.orgfishersci.caresearchgate.netepa.gov.

Theoretical and Computational Investigations of Aza Amino Acid Derivatives

In Silico Modeling of Conformational Preferences and Molecular Interactions

The substitution of an α-carbon with a nitrogen atom in an amino acid backbone introduces significant changes to its structural and electronic properties, leading to distinct conformational preferences. In silico modeling has been instrumental in elucidating these preferences.

Computational studies, including Density Functional Theory (DFT), show that the incorporation of an aza-amino acid residue can greatly influence the folding patterns and stability of peptides. nih.gov Unlike standard amino acids, aza-amino acids often induce specific, well-defined secondary structures. Their inclusion has been shown to promote the formation of β-turns and helical conformations, such as the 3₁₀ helix. nih.gov Experimental NMR and X-ray data, supported by in silico conformational studies, reveal that introducing two consecutive aza-amino acids can lead to stable, hydrogen-bonded β-turn structures. nih.govresearchgate.net This stabilizing effect is particularly noted when the aza-amino acids possess side chains. nih.gov

The conformational preferences of aza-amino acid residues are influenced by their position in the peptide sequence and the nature of their side chains. nih.gov Theoretical studies have established that the preferred backbone dihedral angles for aza-amino acid residues are typically in the range of ϕ = ±90° ± 30° and ψ = 0° or ±180° ± 30°, which correspond to polyproline II (βP) and β-turn motifs. nih.gov However, these residues are considered disruptive to β-sheet secondary structures. nih.govnih.gov Computational analyses suggest that aza-amino acids are not well-tolerated within β-sheets, with residues like aza-valine adopting a twisted conformation that disrupts β-hairpin formation. nih.govresearchgate.net This disruption is more significant than that caused by aza-glycine, which, despite lacking a side chain, may offer some stability through additional hydrogen bonding. nih.gov

| Angle | Preferred Range | Associated Conformation |

|---|---|---|

| Φ (phi) | ±90° ± 30° | Polyproline II (βP), β-turn |

| Ψ (psi) | 0° or ±180° ± 30° |

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are essential computational techniques for predicting how aza-amino acid derivatives bind to biological targets. acs.org These methods help to understand ligand-receptor interactions at the atomic level and to forecast binding affinity. acs.orgnih.gov

Molecular docking studies have been successfully applied to various aza-compounds. For instance, the docking of aza compounds with the heme-binding protein from Tannerella forsythia revealed binding scores ranging from -5.2 to -8.0 kcal/mol, with interactions involving key amino acid residues like ASN, ARG, and TYR. nih.gov Similarly, docking studies on 1-trityl-5-azaindazole derivatives with cancer-related proteins such as PBR and MDM2 have identified specific hydrogen bonding and hydrophobic interactions, yielding high binding energy scores. jocpr.comresearchgate.net These simulations can generate multiple binding conformations, which are then ranked based on their calculated binding energies. nih.gov

Molecular dynamics simulations provide a deeper understanding of the flexibility and dynamic behavior of these compounds and their complexes. researchgate.net MD simulations of amino acid solutions have been used to compare different force fields and to study the effect of solute concentration on thermodynamic properties and molecular interactions. nih.govfu-berlin.defu-berlin.de For aza-peptides, MD simulations have shown that active compounds can be characterized by a dynamic equilibrium, suggesting a flexibility that may allow them to adapt to various conformations of their target. researchgate.net The ultimate goal of these simulations is to develop predictive models for drug-target binding kinetics, as parameters like the dissociation constant (k_off) are often better correlated with in vivo efficacy than simple binding affinity. acs.org

| Aza-Compound Class | Target Protein | Reported Binding Score/Energy | Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| General Aza Compounds | Heme-binding protein (6EU8) | -5.2 to -8.0 kcal/mol | ASN, ARG, TYR | nih.gov |

| Azaindazole Derivatives | PBR (1EQ1) | -257.9 to -286.4 kcal/mol | LEU43, GLN109, ILE141 | jocpr.com |

| Azaindazole Derivatives | MDM2-p53 (1RV1) | -359.2 kcal/mol | GLN72, HIS73 | jocpr.com |

| Sulfonyl-α-L-amino acid Derivatives | Various (Antiproliferative) | - | Predicted binding geometry | ekb.eg |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aza-Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For aza-compounds, QSAR is a valuable tool for predicting activity and guiding the design of more potent derivatives. researchgate.netresearchgate.net

QSAR models are built by calculating molecular descriptors—numerical representations of a molecule's physicochemical properties—and using statistical methods to link them to experimental activity. nih.gov Both 2D and 3D-QSAR models have been developed for various classes of aza-compounds. For example, 2D and 3D-QSAR studies on a series of 53 azaaurones acting as antimalarial agents yielded models with high statistical quality and predictive power. rsc.org The best 3D-QSAR model (CoMSIA) showed a high cross-validated correlation coefficient (Q² = 0.739) and a strong predictive ability for the test set (R²pred = 0.932). rsc.org

These models can be used as an early warning system for properties like mutagenicity in aromatic azo compounds or to predict the anticancer efficacy of newly synthesized derivatives. researchgate.netresearchgate.net By identifying which molecular descriptors are most important for activity, QSAR provides insights that can direct further chemical modifications to enhance the desired biological effect. mdpi.com

| Compound Class | Model Type | Q² (Cross-validated R²) | R² (Non-validated R²) | R²pred (External Validation) |

|---|---|---|---|---|

| Azaaurones (Antimalarial) | 2D-QSAR | - | 0.871 | 0.914 |

| 3D-QSAR (CoMSIA) | 0.739 | 0.844 | 0.932 |

Theoretical Insights into Reactivity and Stereochemistry of Aza-Containing Systems

Theoretical calculations provide fundamental insights into the reactivity and unique stereochemical nature of aza-amino acid derivatives. The replacement of a Cα atom with nitrogen results in compounds that are topologically similar to natural amino acids but have significantly different chemical and stereochemical properties. kirj.ee A key difference is that aza-amino acids are typically achiral at the aza-center, though they can adopt a pyramidal configuration and exhibit adaptive chirality within a structured environment. nih.govkirj.ee

Computational analyses using Density Functional Theory (DFT) have corroborated experimental findings from X-ray crystallography, showing that an achiral aza-proline residue can effectively mimic the stereochemistry of natural L-proline when incorporated into a collagen triple helix. rsc.orgnih.gov This indicates that the local protein environment can induce a specific, energetically favored stereochemical arrangement. rsc.orgnih.gov

The reactivity of aza-compounds has also been explored theoretically. Computational studies of the aza-Michael reaction, a conjugate addition of a nitrogen nucleophile, show that catalysts can significantly lower the activation barrier for C-N bond formation. mdpi.com Similarly, the mechanism of the photocatalyzed aza-Henry reaction has been investigated, revealing how experimental conditions like the presence of oxygen influence whether the reaction proceeds via H•-abstraction or deprotonation. acs.org For more complex systems, the Diels-Alder reactivity of C59NH azafullerene has been analyzed using the activation strain model, which found that the presence of the nitrogen atom reduces the interaction between the reactants, thus lowering its reactivity compared to the parent C60 fullerene. acs.org

Future Directions and Unaddressed Challenges in Cbz Aza Oh Cha Research and Aza Amino Acid Chemistry

Advancements in Stereoselective Synthesis of Complex Aza-Motifs

The synthesis of aza-amino acids and their incorporation into peptides, particularly in a stereoselective manner for complex aza-motifs, remains a challenging area. mdpi.comut.ee Unlike natural amino acids, aza-amino acids often require alternative activation strategies and their incorporation can be more difficult than in standard peptide synthesis due to altered steric and electronic properties of the hydrazine (B178648) derivatives involved. mdpi.combiorxiv.org

Current synthetic approaches often require lengthy reaction times or complex strategies. acs.org While various methods exist for introducing the aza-amino acid residue and building in the side chain, a universal efficient method for synthesizing different aza-peptide sequences is still needed. mdpi.comut.ee Identifying the bottlenecks that affect the synthesis course, such as the influence of side-chain steric effects and activators, is crucial for developing general synthesis protocols. ut.eeresearchgate.net

Specific challenges in this area include:

Coupling Efficiency: The coupling of subsequent amino acids to the aza-amino acid residue can be difficult due to decreased nucleophilicity of the terminal nitrogen atom. biorxiv.org The efficiency of this coupling can be influenced by the bulkiness of the incoming amino acid and the aza-amino acid itself. biorxiv.orgresearchgate.net

Precursor Synthesis: The preparation of substituted hydrazines corresponding to the side chains of natural amino acids can be a challenging task. kirj.ee

Stereocontrol: While aza-amino acids themselves lack chirality at the α-position, the synthesis of complex aza-motifs, especially those involving other chiral centers or aiming for specific peptide conformations, necessitates advancements in stereoselective methods. nih.govresearchgate.netchemrxiv.orgrsc.org

Future directions in this area are focused on developing more efficient and robust synthetic platforms, including automated solid-phase azapeptide synthesis, and exploring novel activation strategies and building blocks to overcome current limitations. biorxiv.orgnorthwell.edunih.gov

Expanding the Spectrum of Biological Target Engagement

Aza-peptides have shown potential as biologically active compounds, acting as analogues to natural substrates, enzyme inhibitors, and structural tools. kirj.eeacs.org The incorporation of aza-amino acids can lead to altered biological functions, such as converting enzyme substrates into inhibitors. mdpi.com Examples of FDA-approved azapeptides like Goserelin and Atazanavir highlight their therapeutic potential. ut.eenih.gov

However, the current understanding of the full spectrum of biological targets that can be effectively modulated by aza-amino acids and aza-peptides, including derivatives like Cbz-aza-OH Cha, is still expanding. Challenges and future directions in this area include:

Systematic Exploration: More systematic studies are needed to explore the impact of aza-amino acid incorporation on the biological activity and target engagement of a wider range of peptides. This includes investigating the effect of aza-substitution at different positions within a peptide sequence and with various side chains. mdpi.comnih.gov

Structure-Activity Relationships (SAR): Further detailed studies are required to establish clear structure-activity relationships for aza-peptides targeting diverse biological pathways. Modifying the side chain of aza-amino acids and introducing non-natural aza-amino acids can increase the applicability for SAR studies. mdpi.com

Overcoming Limitations: While aza-substitution can enhance stability, it can also influence peptide secondary structure in both desired and undesired ways, potentially disrupting interactions with biological targets. researchgate.netresearchgate.net Future research needs to address how to design aza-peptides that retain favorable structural features and biological activities while benefiting from increased stability. nih.govresearchgate.net

Novel Targets: Identifying and validating novel biological targets that are particularly amenable to modulation by aza-peptide scaffolds is an ongoing area of research.

Integration with Emerging Chemical Biology Technologies for Functional Studies

Integrating aza-amino acid chemistry with emerging chemical biology technologies is crucial for advancing the functional study of aza-peptides and their interactions in complex biological systems. Challenges and opportunities exist in leveraging these technologies:

Peptide Editing and Library Generation: New methodologies, such as those employing thiocarbazate building blocks, are enabling more rapid and robust peptide editing and the generation of aza-peptide libraries. northwell.edunih.gov This facilitates systematic functional evaluation of aza-substituted analogues. biorxiv.orgnih.gov

Probing Conformational and Hydrogen Bonding Properties: Aza-amino acids impose local conformational constraints and alter hydrogen bonding properties. kirj.eenih.govresearchgate.net Utilizing techniques like NMR spectroscopy, computational studies, and crystallography can provide detailed insights into how aza-substitution affects peptide conformation and how these changes relate to biological function. nih.govresearchgate.net

Studying Cellular Uptake and Internalization: For aza-peptides intended as therapeutics or biological probes, understanding their cellular uptake and internalization mechanisms is vital. nih.gov Chemical biology tools can help investigate how aza-substitution influences these processes. nih.gov

Developing Bioconjugation Strategies: Integrating aza-peptides with imaging agents, tags, or other biomolecules requires robust bioconjugation strategies that are compatible with the unique chemical properties of aza-amino acids. rsc.orgresearchgate.net

Future work will likely involve the development of new chemical biology tools and methodologies specifically tailored for aza-peptide research, enabling more sophisticated studies of their behavior in vitro and in vivo.

Development of Novel Research Methodologies and Tools

The field of aza-amino acid chemistry requires continuous development of novel research methodologies and tools to overcome synthetic challenges, improve characterization, and expand their applications.

Improved Synthesis Protocols: As highlighted earlier, the development of more efficient, general, and stereoselective synthetic methods for aza-amino acids and aza-peptides remains a key challenge. mdpi.comkirj.eeut.ee This includes exploring new coupling reagents, activation strategies, and solid-phase synthesis approaches. ut.eebiorxiv.orgresearchgate.net

Characterization Techniques: Developing advanced analytical techniques for the comprehensive characterization of aza-peptides, including their purity, structure, and conformation, is important, especially for complex or modified sequences. nih.gov

Computational Modeling: Continued advancements in computational modeling are needed to better predict the conformational preferences, hydrogen bonding networks, and interactions of aza-peptides with biological targets. This can guide rational design efforts. nih.gov

High-Throughput Screening: Developing high-throughput methods for the synthesis and biological screening of aza-peptide libraries would significantly accelerate the discovery of new aza-peptide leads with desired properties. biorxiv.orgnih.gov

Tools for Studying in situ Behavior: Novel tools are needed to study the behavior of aza-peptides in complex biological environments, including their stability, distribution, and interactions with cellular components. northwell.edunih.gov

The development of these methodologies and tools will be instrumental in unlocking the full potential of aza-amino acids and their derivatives in various research and applied fields.

Q & A

Q. What are the critical considerations for designing a reproducible synthesis protocol for Cbz-aza-oh cha, and how can reaction parameters be systematically optimized?

- Methodological Answer : To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst, stoichiometry) in detail and validate purity via HPLC or GC-MS . Optimize yields using Design of Experiments (DoE) to test variables like pH or reaction time. For example, a fractional factorial design can identify key factors affecting yield while minimizing experimental runs. Always cross-validate results with independent replicates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Use NMR (¹H/¹³C), IR, and mass spectrometry for structural confirmation. For purity assessment, pair HPLC with UV-Vis or ELSD detection. If NMR signals overlap, employ 2D techniques (e.g., COSY, HSQC) or vary solvent systems. Discrepancies in mass spectra may require high-resolution MS (HRMS) or alternative ionization methods (e.g., ESI vs. MALDI) .

Q. How can researchers establish stability profiles for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via LC-MS and quantify impurities using calibrated reference standards. For light sensitivity, expose samples to UV-Vis irradiation and compare degradation kinetics with dark controls .

Advanced Research Questions

Q. What systematic approaches are recommended to resolve contradictions in reported reactivity data for this compound across different catalytic systems?

- Methodological Answer : Perform meta-analysis of literature data to identify variables (e.g., solvent polarity, catalyst loading) causing discrepancies. Replicate conflicting experiments under standardized conditions, and use multivariate regression to isolate influential factors. Cross-correlate findings with computational models (e.g., DFT for transition-state analysis) to reconcile mechanistic hypotheses .

Q. How can researchers design experiments to probe the role of this compound in stereoselective transformations, particularly when observed enantiomeric excess (ee) deviates from theoretical predictions?

- Methodological Answer : Employ chiral HPLC or SFC to verify ee values. Use kinetic resolution studies to assess substrate-catalyst mismatches. If deviations persist, conduct isotope-labeling experiments or in-situ NMR to track intermediate stereochemistry. Computational docking simulations can further elucidate steric or electronic mismatches in transition states .

Q. What strategies are effective for integrating this compound into multi-step syntheses while minimizing side reactions or protecting-group incompatibilities?

- Methodological Answer : Map reaction pathways using retrosynthetic analysis, prioritizing orthogonal protecting groups (e.g., Fmoc for amines alongside Cbz). Screen coupling reagents (e.g., DCC vs. HATU) for compatibility. Use real-time monitoring (e.g., ReactIR) to detect intermediates and adjust conditions dynamically. For scale-up, apply QbD principles to identify critical process parameters .

Q. How should researchers address challenges in computational modeling of this compound’s supramolecular interactions, such as discrepancies between predicted and observed binding affinities?

- Methodological Answer : Validate force fields (e.g., AMBER vs. CHARMM) against experimental data (e.g., ITC, SPR). Adjust partial charges or solvation models to improve accuracy. Combine MD simulations with free-energy perturbation (FEP) to quantify binding energy differences. Cross-validate with crystallographic data where available .

Data Analysis & Reproducibility

Q. How can researchers enhance the reproducibility of catalytic cycles involving this compound when minor impurities affect reaction outcomes?

- Methodological Answer : Implement strict purification protocols (e.g., column chromatography followed by recrystallization). Use ICP-MS to quantify trace metal contaminants from catalysts. Document batch-to-batch variability in supplier-provided reagents. Pre-treat solvents with molecular sieves or sparging to eliminate moisture/oxygen .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.